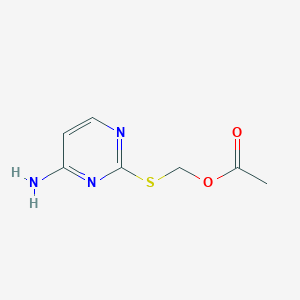

((4-Aminopyrimidin-2-yl)thio)methyl acetate

Description

Properties

Molecular Formula |

C7H9N3O2S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

(4-aminopyrimidin-2-yl)sulfanylmethyl acetate |

InChI |

InChI=1S/C7H9N3O2S/c1-5(11)12-4-13-7-9-3-2-6(8)10-7/h2-3H,4H2,1H3,(H2,8,9,10) |

InChI Key |

BOKLKYYCEFBOHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCSC1=NC=CC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Aminopyrimidin-2-yl)thio)methyl acetate typically involves multiple steps. One common method starts with the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

In an industrial setting, the production of ((4-Aminopyrimidin-2-yl)thio)methyl acetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Hydrolysis Reactions

The methyl acetate ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Treatment with NaOH/MeOH/H₂O (1:1:1) at 60°C yields the carboxylic acid derivative .

-

Acidic Hydrolysis : HCl (6 M) in THF/water (1:1) at 80°C produces the corresponding alcohol .

Example :

Nucleophilic Substitution at the Pyrimidine Ring

The 4-amino group activates the pyrimidine ring for electrophilic substitution. Key reactions include:

Table 1: Substitution Reactions

| Position | Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| C-5 | Bromination | NBS, DMF, 50°C | 5-Bromo derivative | 45% | |

| C-6 | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 6-Aryl derivative | 60–75% |

Thioether Oxidation

The thioether group oxidizes to sulfoxide or sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) :

Example :

Acylation of the Amino Group

The 4-amino group undergoes acylation with acyl chlorides or anhydrides :

Reaction :

Table 2: Acylation Examples

| Acylating Agent | Product | Yield | Source |

|---|---|---|---|

| Acetyl chloride | 4-Acetamido derivative | 73% | |

| Benzoyl chloride | 4-Benzamido derivative | 68% |

Biological Activity and SAR Insights

While direct data for this compound is limited, analogous pyrimidine-thioethers exhibit:

-

Kinase Inhibition : Thioether-linked pyrimidines show JNK inhibition (IC₅₀ = 0.7–100 μM) .

-

Antiproliferative Effects : Substitution at C-5/C-6 enhances activity against cancer cell lines (e.g., HeLa, IC₅₀ = 4–8 μM) .

Critical SAR Trends :

Scientific Research Applications

Chemistry

In chemistry, ((4-Aminopyrimidin-2-yl)thio)methyl acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential biological activities. Aminopyrimidine derivatives have been shown to exhibit antitrypanosomal and antiplasmodial activities . These properties make ((4-Aminopyrimidin-2-yl)thio)methyl acetate a candidate for further investigation in the treatment of diseases such as malaria and sleeping sickness.

Medicine

In medicinal chemistry, ((4-Aminopyrimidin-2-yl)thio)methyl acetate is explored for its potential as a drug candidate. Its structure allows for modifications that can enhance its pharmacological properties, making it a promising compound for drug development.

Industry

In the industrial sector, the compound can be used in the production of various chemicals and pharmaceuticals. Its ability to undergo multiple types of reactions makes it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ((4-Aminopyrimidin-2-yl)thio)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, aminopyrimidine derivatives have been shown to inhibit certain enzymes involved in the metabolic pathways of protozoa, thereby exhibiting antitrypanosomal and antiplasmodial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

a. Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

- Structure : Pyrimidine with 6-methyl, 4-(thietan-3-yloxy), and 2-thioethyl acetate groups.

- Key Differences: The 4-position substituent is a thietan-3-yloxy group (a three-membered sulfur-containing ring) instead of an amino group, reducing hydrogen-bonding capacity but increasing steric bulk. The ethyl ester (vs. methyl acetate) may alter lipophilicity and hydrolysis rates.

- Synthesis : Prepared via alkylation of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane .

b. 2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides

- Structure : Pyrimidine with 4-methyl, 6-keto, and 2-thioacetamide groups.

- Acetamide substituent (vs. methyl acetate) enhances hydrogen-bonding and may affect bioavailability.

- Synthesis : Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides .

c. Methyl [(4-Amino-2-nitrophenyl)thio]acetate

- Structure: Benzene ring with 4-amino, 2-nitro, and methyl thioacetate groups.

- Key Differences :

- Aromatic benzene core (vs. pyrimidine) lacks nitrogen atoms, reducing electron deficiency and altering binding interactions.

- Nitro group at position 2 is strongly electron-withdrawing, increasing reactivity of the thioester group.

- Properties : Higher predicted density (1.40 g/cm³) and boiling point (416.1°C) compared to pyrimidine analogs, likely due to nitro group interactions .

Structural and Functional Comparison Table

*Estimated based on analogous structures; †Calculated from C₁₃H₂₀N₂O₃S₂; ‡Calculated from C₈H₁₁N₃O₂S.

Impact of Substituents on Properties

- Amino vs. Thietan-3-yloxy: The amino group in the target compound enhances solubility in polar solvents and enables hydrogen bonding, critical for target binding in biological systems. Thietan-3-yloxy, in contrast, introduces steric hindrance and may improve membrane permeability .

- Ester Chain Length : Methyl acetate (target) is more prone to hydrolysis than ethyl esters, affecting metabolic stability. Fluorinated esters (e.g., perfluorinated analogs in ) exhibit extreme hydrophobicity and resistance to degradation .

- Nitro vs.

Biological Activity

((4-Aminopyrimidin-2-yl)thio)methyl acetate is a compound that has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antibacterial, and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

((4-Aminopyrimidin-2-yl)thio)methyl acetate features a pyrimidine ring substituted with an amino group and a thioether linkage, which is expected to influence its biological interactions. The structural formula can be represented as follows:

Anticancer Activity

Recent studies have shown that ((4-Aminopyrimidin-2-yl)thio)methyl acetate exhibits significant anticancer activity across various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Assays : In vitro studies demonstrated that this compound has potent cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values reported as low as 3.57 µM, indicating higher potency than standard chemotherapeutics like Adriamycin (IC50 = 4.50 µM) .

- Mechanism of Action : The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for effective cancer treatment .

- Selectivity Index : The therapeutic index (TI) suggests a promising safety profile, with a TI of 17 indicating selective toxicity towards cancer cells compared to normal cells .

Antibacterial Activity

The antibacterial properties of ((4-Aminopyrimidin-2-yl)thio)methyl acetate have also been investigated, revealing efficacy against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

- Broad Spectrum Activity : It exhibited moderate to good activity against a range of pathogens, suggesting potential for development into therapeutic agents for bacterial infections .

Antifungal Activity

In addition to its antibacterial properties, ((4-Aminopyrimidin-2-yl)thio)methyl acetate has shown antifungal activity.

- Fungal Strains Tested : Studies indicated effective inhibition against Candida albicans and Fusarium oxysporum, with MIC values demonstrating significant antifungal potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of ((4-Aminopyrimidin-2-yl)thio)methyl acetate.

Key Observations

- Thioether Influence : The presence of the thioether moiety appears to enhance both anticancer and antimicrobial activities compared to non-thioether analogs.

- Pyrimidine Derivatives : Variations in substituents on the pyrimidine ring have been systematically studied to elucidate their impact on biological activity, suggesting that modifications can lead to improved efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.